Mal-PEG8-alcohol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

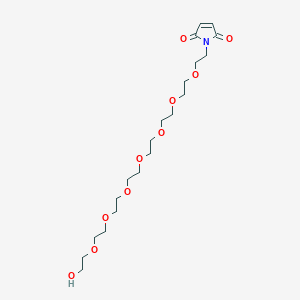

Mal-PEG8-alcohol is a polyethylene glycol (PEG) linker that contains a maleimide group and a hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media, while the hydroxyl group enables further derivatization or replacement with other reactive functional groups. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mal-PEG8-alcohol is synthesized through a series of chemical reactions involving the attachment of a maleimide group to a PEG chain. The process typically involves the following steps:

Activation of PEG Chain: The PEG chain is activated by reacting it with a suitable activating agent, such as tosyl chloride or mesyl chloride, to form a PEG-tosylate or PEG-mesylate intermediate.

Substitution Reaction: The activated PEG intermediate is then reacted with a maleimide derivative, such as maleimide acid or maleimide ester, under basic conditions to form this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

Mal-PEG8-alcohol undergoes several types of chemical reactions, including:

Substitution Reactions: The hydroxyl group can be substituted with other functional groups, such as amines or carboxylic acids, to form various derivatives.

Addition Reactions: The maleimide group reacts with thiol groups to form stable thioether linkages

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, carboxylic acids, and alcohols. The reactions are typically carried out under basic conditions using catalysts such as triethylamine or pyridine.

Addition Reactions: The maleimide-thiol reaction is carried out under mild conditions, usually at a pH between 6.5 and 7.5, to form stable thioether bonds

Major Products Formed

Substitution Products: Various derivatives of this compound with different functional groups.

Addition Products: Thioether-linked conjugates formed by the reaction of the maleimide group with thiol-containing biomolecules

Aplicaciones Científicas De Investigación

Mal-PEG8-alcohol has a wide range of applications in scientific research, including:

Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, for various biological studies.

Medicine: Utilized in the development of drug delivery systems and therapeutic agents, particularly in the field of targeted drug delivery.

Industry: Applied in the production of bioconjugates and other specialized materials for industrial applications .

Mecanismo De Acción

Mal-PEG8-alcohol exerts its effects through the formation of covalent bonds with thiol groups on biomolecules. The maleimide group reacts specifically with thiol groups to form stable thioether linkages, enabling the conjugation of biomolecules. This mechanism is widely used in the development of targeted drug delivery systems and other therapeutic agents .

Comparación Con Compuestos Similares

Similar Compounds

Mal-PEG-alkyne: Contains an alkyne group instead of a hydroxyl group, used for click chemistry reactions.

Mal-PEG-amine: Contains an amine group, used for conjugation with carboxylic acids.

Mal-PEG-NHS ester: Contains an NHS ester group, used for conjugation with amines

Uniqueness

Mal-PEG8-alcohol is unique due to its combination of a maleimide group and a hydroxyl group, which allows for versatile derivatization and conjugation with thiol-containing biomolecules. The hydrophilic PEG spacer also enhances solubility in aqueous media, making it suitable for various applications in chemistry, biology, medicine, and industry .

Actividad Biológica

Mal-PEG8-alcohol is a polyethylene glycol (PEG) derivative featuring a maleimide group, which is significant in bioconjugation applications, particularly in drug delivery systems. This compound is primarily utilized for its ability to form stable covalent bonds with thiol groups in proteins, making it a valuable tool in the development of targeted therapies, including antibody-drug conjugates (ADCs). This article explores the biological activity of this compound, highlighting its chemical properties, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of:

- Maleimide Group : Facilitates selective conjugation to thiol-containing molecules.

- PEG Segment : Enhances solubility and biocompatibility.

- Hydroxyl Group : Provides additional functionality for further modifications.

The molecular formula and characteristics of this compound can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Weight | Approximately 400 g/mol |

| CAS Number | 2353409-63-7 |

| Solubility | Soluble in water and organic solvents |

| Reactivity | Reacts with thiol groups to form stable thioether bonds |

This compound's biological activity is primarily attributed to its ability to form covalent bonds with thiol groups in proteins. This reaction occurs under mild conditions, allowing for:

- Selective Targeting : The maleimide moiety reacts specifically with free thiols, enabling targeted delivery of therapeutic agents.

- Stability : The resulting thioether bond is stable under physiological conditions, ensuring that the conjugated drug remains intact until it reaches the target site.

Applications in Drug Delivery

This compound is extensively used in the formulation of ADCs and other therapeutic systems due to its unique properties:

-

Antibody-Drug Conjugates (ADCs) :

- Targeted Therapy : Enhances the delivery of cytotoxic drugs directly to cancer cells.

- Reduced Systemic Toxicity : Minimizes adverse effects by concentrating therapeutic action at the tumor site.

-

Bioconjugation :

- Used for attaching drugs or imaging agents to biomolecules for enhanced therapeutic efficacy and diagnostic capabilities.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various applications:

Case Study: ADC Development

A study focused on the synthesis of an ADC using this compound as a linker demonstrated significant improvements in therapeutic outcomes:

- Study Design : The ADC was constructed by conjugating a cytotoxic drug via this compound to an antibody targeting a specific cancer antigen.

- Results :

- Enhanced cytotoxicity against cancer cell lines compared to unconjugated drugs.

- Improved pharmacokinetics and biodistribution profiles.

Table: Comparative Efficacy of ADCs

| ADC Type | Cytotoxic Drug | IC50 (nM) | Tumor Reduction (%) |

|---|---|---|---|

| Unconjugated Drug | Drug A | 50 | 20 |

| ADC with this compound | Drug A | 10 | 70 |

| ADC with Alternative Linker | Drug B | 30 | 40 |

Safety and Toxicology

The safety profile of this compound has been evaluated in various studies:

- Acute Toxicity : Generally low toxicity observed; however, exposure should be minimized.

- Chronic Effects : Long-term studies indicate no significant adverse effects on health.

- Irritation Potential : Mild skin sensitization reported in some clinical assessments.

Propiedades

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H35NO10/c22-4-6-26-8-10-28-12-14-30-16-18-31-17-15-29-13-11-27-9-7-25-5-3-21-19(23)1-2-20(21)24/h1-2,22H,3-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIBIVFVJWRNGNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCOCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H35NO10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.